molecular formula C20H18N6O3S B3015941 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1101794-89-1

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B3015941
CAS No.: 1101794-89-1
M. Wt: 422.46
InChI Key: LHOYIEYOUIWWKY-UHFFFAOYSA-N
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Description

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidin core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.

Mechanism of Action

Target of Action

It belongs to the quinazolinone class of compounds , which are known to have a broad range of biological activities. They have been shown to exhibit antibacterial , antiviral , anticancer , enzyme inhibitory , and anti-HIV properties. The specific targets would depend on the exact structure of the compound and the functional groups present.

Mode of Action

Given its structural similarity to other quinazolinone compounds , it may interact with its targets through similar mechanisms. These could include binding to enzymes or receptors, inhibiting their function, and leading to downstream effects. The exact mode of action would need to be determined through further experimental studies.

Biochemical Pathways

Quinazolinones, in general, can affect a variety of pathways due to their broad range of biological activities . The exact pathways would depend on the specific targets of the compound and could include pathways related to cell growth, viral replication, or bacterial metabolism, among others.

Pharmacokinetics

The compound was synthesized using green chemistry approaches, which typically aim to improve the bioavailability and reduce the toxicity of the synthesized compounds .

Result of Action

Given its potential biological activities, it could lead to the death of bacterial or viral cells, inhibition of cancer cell growth, or modulation of enzyme activity . The exact effects would depend on the specific targets and mode of action of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions The starting materials often include 3-methoxybenzaldehyde, which undergoes a series of condensation and cyclization reactions to form the pyrido[2,3-d]pyrimidin core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidin core can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific solvents and temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases where the pyrido[2,3-d]pyrimidin core is known to be effective.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

What sets 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide apart is its unique combination of functional groups, which confer a range of chemical reactivity and biological activity. The presence of the pyrido[2,3-d]pyrimidin core, along with the sulfanyl and pyrazolylacetamide moieties, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-12-9-16(25-24-12)22-17(27)11-30-20-23-18-15(7-4-8-21-18)19(28)26(20)13-5-3-6-14(10-13)29-2/h3-10H,11H2,1-2H3,(H2,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOYIEYOUIWWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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